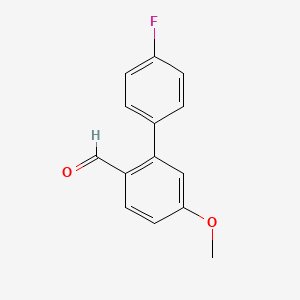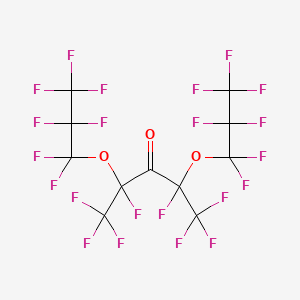
3-Pentanone, 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(heptafluoropropoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentanone, 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(heptafluoropropoxy)- is a highly fluorinated ketone with the molecular formula C7F14O. This compound is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly stable and resistant to chemical reactions. It is used in various industrial applications due to its exceptional properties, such as high thermal stability and low global warming potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(heptafluoropropoxy)- typically involves the reaction of heptafluoropropyl iodide with a suitable ketone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal halide, and requires specific temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes, where the precursor compounds are subjected to fluorine gas in a controlled environment. This method ensures the incorporation of multiple fluorine atoms into the molecular structure, resulting in the desired highly fluorinated ketone .
Analyse Des Réactions Chimiques
Types of Reactions
3-Pentanone, 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(heptafluoropropoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form perfluorinated carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the ketone group into corresponding alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions[][3].
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperature and pressure conditions to achieve the desired products[4][4].
Major Products Formed
The major products formed from these reactions include perfluorinated carboxylic acids, alcohols, and substituted derivatives of the original compound. These products have various applications in different fields, including materials science and pharmaceuticals .
Applications De Recherche Scientifique
3-Pentanone, 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(heptafluoropropoxy)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions due to its high stability and inertness.
Biology: The compound is used in biological studies to investigate the effects of fluorinated compounds on biological systems.
Mécanisme D'action
The mechanism of action of 3-Pentanone, 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(heptafluoropropoxy)- involves its interaction with specific molecular targets and pathways. The compound’s high fluorine content allows it to form strong bonds with various substrates, enhancing its stability and reactivity. In biological systems, it can interact with enzymes and proteins, potentially affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)-: This compound has a similar structure but with fewer fluorine atoms, resulting in different chemical and physical properties.
Perfluoro(2-methyl-3-pentanone): Known for its use as a fire extinguishing agent, this compound shares some similarities in terms of fluorination but differs in its specific applications.
Uniqueness
3-Pentanone, 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(heptafluoropropoxy)- is unique due to its high degree of fluorination, which imparts exceptional thermal and chemical stability. This makes it particularly valuable in applications requiring high-performance materials and solvents .
Propriétés
Numéro CAS |
67118-49-4 |
|---|---|
Formule moléculaire |
C11F22O3 |
Poids moléculaire |
598.08 g/mol |
Nom IUPAC |
1,1,1,2,4,5,5,5-octafluoro-2,4-bis(1,1,2,2,3,3,3-heptafluoropropoxy)pentan-3-one |
InChI |
InChI=1S/C11F22O3/c12-2(6(18,19)20,35-10(30,31)4(14,15)8(24,25)26)1(34)3(13,7(21,22)23)36-11(32,33)5(16,17)9(27,28)29 |
Clé InChI |
NNBQJBPSZUKMBM-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


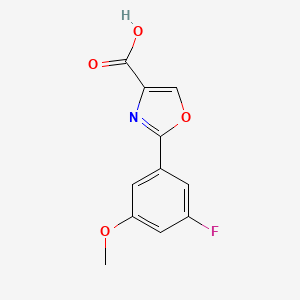
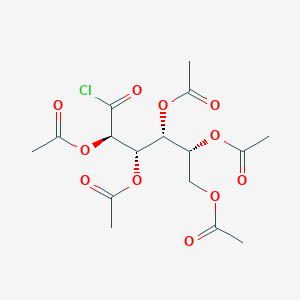
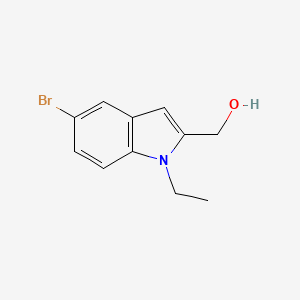
![3-Hydroxy-4-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid](/img/structure/B15091375.png)
![2-Ethoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B15091388.png)
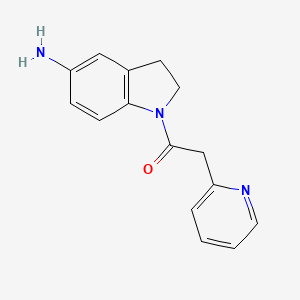
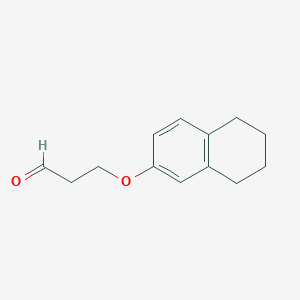
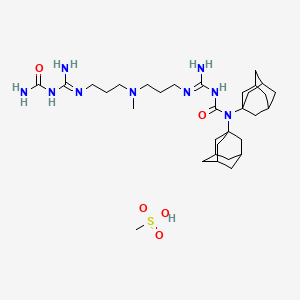
![N-[3-(Benzyloxy)-4-formylphenyl]acetamide](/img/structure/B15091399.png)
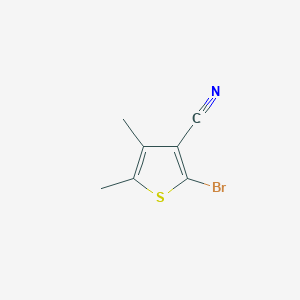
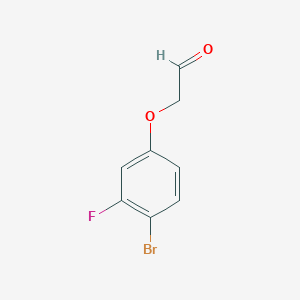
![N-[(4-Bromo-2-fluoro-phenyl)methyl]-5-fluoro-2-methoxy-benzamide](/img/structure/B15091446.png)
